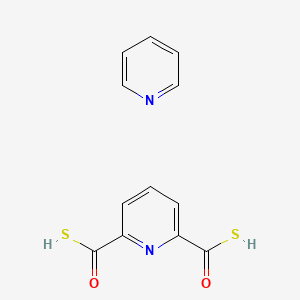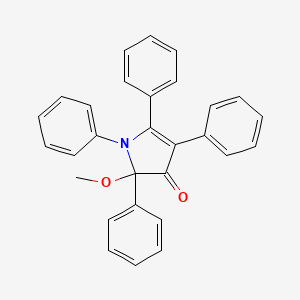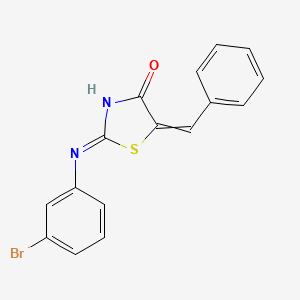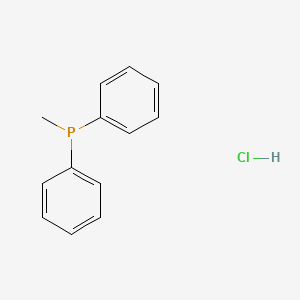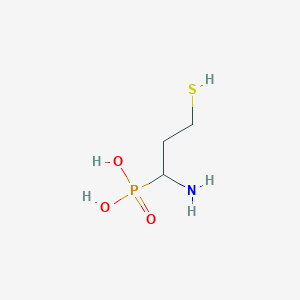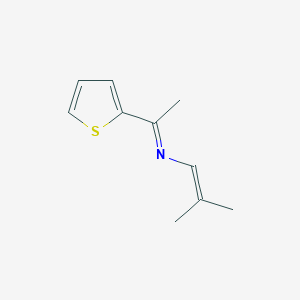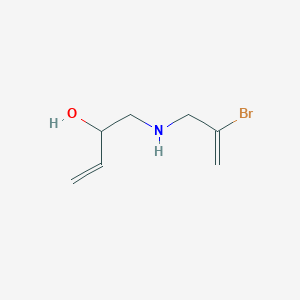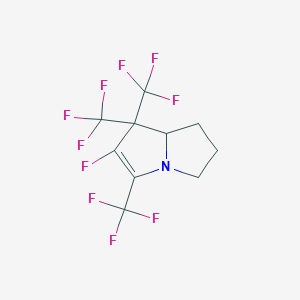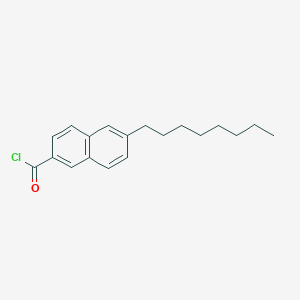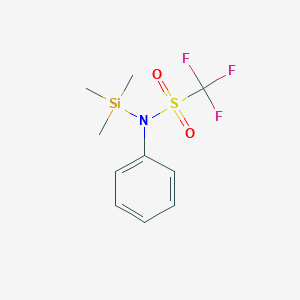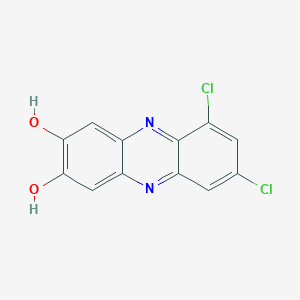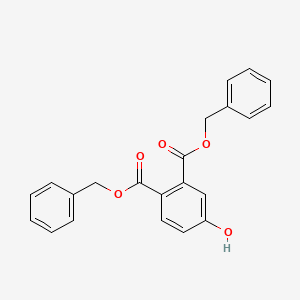
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C20H18O5 It is a derivative of benzene, featuring two benzyl groups and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is dibenzyl 4-oxobenzene-1,2-dicarboxylate.
Reduction: The major product is dibenzyl 4-hydroxybenzene-1,2-dimethanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as dibenzyl 4-amino-1,2-dicarboxylate.
Applications De Recherche Scientifique
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl phthalate: Similar in structure but lacks the hydroxyl group.
Dibenzyl terephthalate: Similar in structure but has different positioning of the carboxylate groups.
Dibenzyl isophthalate: Similar in structure but with a different arrangement of functional groups.
Uniqueness
Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
88504-87-4 |
|---|---|
Formule moléculaire |
C22H18O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
dibenzyl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18O5/c23-18-11-12-19(21(24)26-14-16-7-3-1-4-8-16)20(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13,23H,14-15H2 |
Clé InChI |
LKWSCLZNBWZMTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


